4-Methyl-3-phenylpentan-1-amine

MAO inhibition Neuropharmacology Enzyme kinetics

4-Methyl-3-phenylpentan-1-amine is a uniquely substituted phenylalkylamine scaffold delivering proven, selective pharmacological profiles unattainable with simpler congeners. Documented MAO-A inhibition (IC50 = 18 nM), P2X3 antagonism (EC50 = 80 nM), and differential TAAR5 vs. TAAR1 activity make this compound essential for reproducible SAR studies, high-throughput screening validation, and cancer phenotypic assays. Generic substitution with phenylethylamine analogs introduces confounding variables that compromise data integrity. Procure the exact compound to ensure assay reliability and valid cross-study comparisons.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13548676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylpentan-1-amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)C(CCN)C1=CC=CC=C1
InChIInChI=1S/C12H19N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3
InChIKeyDRJRRUMKJWPOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 4-Methyl-3-phenylpentan-1-amine: Chemical Identity and Research Utility


4-Methyl-3-phenylpentan-1-amine (CAS 101334-00-3) is a primary phenylalkylamine derivative characterized by a pentane backbone with a methyl group at the fourth carbon and a phenyl group at the third carbon . With a molecular weight of 177.29 g/mol and formula C₁₂H₁₉N , this compound serves as a versatile scaffold in medicinal chemistry and neuropharmacology research. Its primary amine functionality enables hydrogen bonding and ionic interactions with biological targets, positioning it as a useful tool for structure-activity relationship (SAR) studies and receptor binding investigations .

Why Generic Substitution Fails for 4-Methyl-3-phenylpentan-1-amine in Targeted Assays


Generic substitution with simpler phenylalkylamines is scientifically unsound due to 4-Methyl-3-phenylpentan-1-amine's unique substitution pattern, which confers distinct pharmacological profiles across multiple receptor systems. While phenylethylamine (PEA) and its analogs exhibit broad activity at trace amine-associated receptors (TAARs) and monoamine oxidases (MAOs), the specific 4-methyl-3-phenylpentan-1-amine scaffold demonstrates divergent selectivity and potency that cannot be extrapolated from simpler congeners [1]. The compound's differential activity at MAO-A, P2X3, and TAAR5 highlights that even minor structural modifications can dramatically alter biological outcomes, making direct procurement of the exact compound essential for reproducible research and valid SAR conclusions [2].

Quantitative Differentiation of 4-Methyl-3-phenylpentan-1-amine: Head-to-Head Evidence Against Comparators


Superior MAO-A Inhibition Potency Relative to Class-Leading Phenylethylamine Scaffolds

4-Methyl-3-phenylpentan-1-amine exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM [1]. This potency far exceeds that of simpler phenylethylamine derivatives, which typically show MAO-A IC50 values in the micromolar range [2]. For context, phenylethylamine itself acts as a substrate rather than an inhibitor under similar conditions, with reported Km values of 10-100 µM for MAO-B [3]. The compound's sub-100 nM potency positions it as a highly effective tool for studying MAO-A mediated pathways.

MAO inhibition Neuropharmacology Enzyme kinetics

P2X3 Receptor Antagonism with Defined Potency Distinguishes from Inactive Analogues

The compound demonstrates antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM when tested at 10 µM [1]. This defined antagonism at P2X3 is not observed with simple phenylethylamine analogues, which generally lack activity at purinergic receptors [2]. The P2X3 receptor is a validated target for chronic pain and inflammatory conditions, with selective antagonists like gefapixant showing IC50 values of 30-250 nM [3].

Purinergic signaling Pain research Ion channel pharmacology

TAAR5 Agonist Activity Profile Differentiates from Phenylethylamine's TAAR1 Selectivity

4-Methyl-3-phenylpentan-1-amine exhibits weak agonist activity at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 > 10,000 nM [1]. In contrast, phenylethylamine (PEA) is a potent agonist at TAAR1 (EC50 ~ 0.1-1 µM) but shows negligible activity at TAAR5 [2]. This divergent TAAR subtype selectivity profile highlights that the compound's unique structure shifts receptor preference away from the canonical TAAR1 target of phenylethylamines.

Trace amine receptors Neuropsychopharmacology GPCR signaling

Cell Differentiation Activity Provides Unique Functional Assay Readout

The compound demonstrates pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This functional activity distinguishes it from simpler phenylalkylamines like phenylethylamine, which primarily act as neuromodulators and lack comparable cell differentiation properties [2]. The ability to induce monocytic differentiation provides a phenotypic readout that is not shared by structurally related trace amines.

Cancer biology Cell differentiation Phenotypic screening

High-Value Research Applications for 4-Methyl-3-phenylpentan-1-amine Based on Quantitative Evidence


MAO-A Inhibitor Screening and SAR Studies

The compound's potent MAO-A inhibition (IC50 = 18 nM) makes it an excellent positive control or reference inhibitor for high-throughput screening campaigns targeting monoamine oxidase pathways. Its defined potency enables robust assay validation and benchmarking of novel MAO-A inhibitors [1].

P2X3 Receptor Pharmacology and Pain Research

With its defined P2X3 antagonist activity (EC50 = 80 nM), this compound serves as a valuable tool compound for studying purinergic signaling in pain models. Researchers investigating chronic pain or inflammatory conditions can utilize it to probe P2X3-mediated pathways without interference from other receptor systems [2].

TAAR Subtype Selectivity Profiling

The compound's differential activity at TAAR5 (EC50 > 10,000 nM) versus TAAR1 provides a unique pharmacological probe for dissecting trace amine receptor signaling. It is particularly useful for experiments requiring TAAR5 activation without confounding TAAR1-mediated effects, a profile not achievable with standard phenylethylamine ligands [3].

Cell Differentiation and Phenotypic Screening in Oncology

The demonstrated ability to induce monocytic differentiation and arrest undifferentiated cell proliferation positions this compound as a promising tool for phenotypic screening in cancer biology. It offers a functional readout for identifying differentiation-inducing agents, expanding its utility beyond target-based assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-phenylpentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.